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Executive Summary

Mesocarb (Sydnocarb) is a mesoionic psychostimulant structurally related to amphetamine but

distinct in its pharmacokinetics and metabolic profile. Unlike amphetamine, Mesocarb does not
release catecholamines via the presynaptic transporter reversal mechanism but acts via
dopamine reuptake inhibition.

This technical guide addresses the metabolic biotransformation of Mesocarb.[1][2] It critically
analyzes the established metabolic pathway (hydroxylation, hydrolysis, and conjugation) and
evaluates the structural feasibility of the specific target metabolite 1-o-Tolylamino
cyclohexanecarboxylic acid (CAS 725234-58-2).

Key Finding: The conversion of Mesocarb to 1-o-Tolylamino cyclohexanecarboxylic acid is
chemically and metabolically incongruent with established mammalian biotransformation
pathways. Mesocarb possesses aromatic phenyl rings which do not undergo reduction to
cyclohexane rings in vivo. This guide details the actual metabolic pathway of Mesocarb and
provides a structural analysis explaining the divergence from the hypothesized cyclohexane
metabolite.
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Chemical Basis and Structural Divergence

To understand the metabolic potential, we must first compare the parent drug with the
hypothesized metabolite.

Parent Compound: Mesocarb[1][2][3][4]

e |[UPAC Name: 3-(1-methyl-2-phenylethyl)-N-(phenylcarbamoyl)sydnone imine

Core Structure: Mesoionic sydnone imine ring.[2][3]

Side Chain A: 1-methyl-2-phenylethyl (Amphetamine moiety).

Side Chain B: N-phenylcarbamoyl! (Urea-like linkage to a phenyl ring).

Key Feature: All cyclic structures are aromatic (phenyl/sydnone).

Hypothesized Metabolite: 1-o-Tolylamino
cyclohexanecarboxylic acid

e CAS Number: 725234-58-2[4]
o Core Structure:Cyclohexane ring (Aliphatic).
e Substituents: Carboxylic acid and an o-Tolyl (2-methylphenyl) amino group.

o Key Feature: Contains a saturated cyclohexane ring and a methylated phenyl ring (o-tolyl).

Structural Incompatibility Analysis
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1-o-Tolylamino

Metabolic
Feature Mesocarb (Parent) cyclohexanecarbox L
] . Feasibility
ylic acid
Impossible: Aromatic
] ) Cyclohexane ]
Ring Structure Phenyl (Aromatic) ) ) rings do not reduce to
(Aliphatic) L
cyclohexane in vivo.
Unlikely: Methylation
) ) o-Tolyl (2- of a phenyl ring is
Phenyl Substituent Unsubstituted Phenyl o
Methylphenyl) rare; demethylation is
standard.
Plausible: Hydrolysis
] ] o can cleave bonds, but
Linkage Carbamoyl (Urea) Amino acid-like

the core skeleton
differs.

Conclusion: The target metabolite is likely a derivative of Tilidine or a specific NMDA antagonist
precursor, not a metabolite of Mesocarb. The following sections detail the validated metabolic
pathway of Mesocarb.

The Established Metabolic Pathway of Mesocarb

The metabolism of Mesocarb in humans is extensive, primarily involving hydroxylation of the
phenyl rings and hydrolysis of the mesoionic ring system.

Primary Phase | Reactions

o C-Hydroxylation (Major Pathway): The phenylcarbamoyl ring is hydroxylated at the para-
position by Cytochrome P450 enzymes (likely CYP2D6/CYP3A4) to form p-
Hydroxymesocarb. This is the primary urinary metabolite.[2]

» Dihydroxylation: Further hydroxylation occurs to form Dihydroxymesocarb isomers.

e Hydrolysis (Minor Pathway): The mesoionic ring is unstable. Hydrolytic cleavage of the N-
phenylcarbamoyl group releases the amphetamine backbone, leading to the formation of
Amphetamine and p-Hydroxyamphetamine.
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o N-Dealkylation: Removal of the phenylcarbamoyl side chain.

Phase Il Conjugation

o Sulfation: The hydroxylated metabolites (p-Hydroxymesocarb) are heavily conjugated with
sulfate (SULT enzymes).

» Glucuronidation: A smaller fraction is conjugated with glucuronic acid (UGT enzymes).

Validated Metabolites (Urinary Markers)

e p-Hydroxymesocarb (Main marker for doping control).[5]

e p-Hydroxymesocarb Sulfate.[6]

o Amphetamine (Trace amounts, distinct from direct amphetamine abuse).
o Dihydroxymesocarb.[1][7]

Visualization of the Metabolic Pathway[5]

The following diagram illustrates the scientifically validated metabolic pathway of Mesocarb,
contrasting it with the theoretical (and rejected) pathway to the cyclohexane derivative.

Mesocarb
(Parent Drug)

CYP450 Hydrolysis - IMPOSSIBLE
(Hydroxylation) |(Ring Cleavage) " - (Aromatic Reduction)

p-Hydroxymesocarb Amphetamine
(Major Metabolite) (Minor Metabolite)

CYP450
(Hydroxylation)

p-Hydroxymesocarb Sulfate

Dihydroxymesocarb (Phase Il Conjugate)
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Click to download full resolution via product page

Figure 1: Validated metabolic pathway of Mesocarb (Sydnocarb) highlighting the major
hydroxylation route and the impossibility of the cyclohexane conversion.

Experimental Protocol: Detection of Valid
Metabolites

To validate the presence of Mesocarb metabolism (and rule out the cyclohexane derivative),
the following LC-MS/MS protocol is recommended for biological matrices (urine/plasma).

Sample Preparation (Urine)[4]
e Hydrolysis:

[¢]

Aliquot 2 mL of urine.

o

Add 1 mL of B-Glucuronidase/Arylsulfatase (from E. coli or Helix pomatia).

o

Buffer to pH 5.0 with Acetate buffer.

[¢]

Incubate at 50°C for 2 hours (essential to cleave sulfate conjugates of p-
hydroxymesocarb).

e Liquid-Liquid Extraction (LLE):

[e]

Adjust pH to 9.5 (Carbonate/Bicarbonate buffer).

o

Add 5 mL TBME (tert-Butyl methyl ether).

o

Vortex for 5 mins, Centrifuge at 3000g for 5 mins.

[¢]

Transfer organic layer and evaporate to dryness under Nitrogen at 40°C.
» Reconstitution:

o Reconstitute residue in 100 pL Mobile Phase A/B (90:10).
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LC-MS/MS Parameters

e Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100mm, 2.7um).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 5% B to 95% B over 8 minutes.

MRM Transitions ‘E[QQI][SQ[ - E[lelcn

Product lon 1 Product lon 2
Analyte Precursor lon (m/z)

(Quant) (Qual)
Mesocarb 323.1 119.1 91.1
p-Hydroxymesocarb 339.1 135.1 107.1
Amphetamine 136.1 1191 91.1
Target (Hypothetical) 234.1 (Calc) Unknown Unknown

Note: If the target metabolite (1-o-Tolylamino cyclohexanecarboxylic acid) were present, it
would require a specific standard for MRM optimization. Its calculated mass is approx 233.31
Da ([M+H]+ ~234.1).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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